![molecular formula C11H14O3S2 B14200972 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-56-1](/img/structure/B14200972.png)
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C11H14O3S2 It is characterized by the presence of two hydroxyethylsulfanyl groups attached to the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyethylsulfanyl groups. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyethylsulfanyl groups may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid: An oxidation product of the compound.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyethylsulfanyl groups and an aldehyde group in the same molecule
Propiedades
Número CAS |
918882-56-1 |
|---|---|
Fórmula molecular |
C11H14O3S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
2,6-bis(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3S2/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2 |
Clave InChI |
RAPPXGDQNWRISS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SCCO)C=O)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



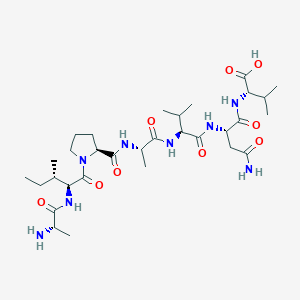

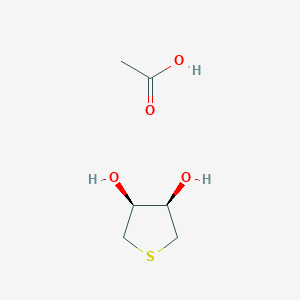
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
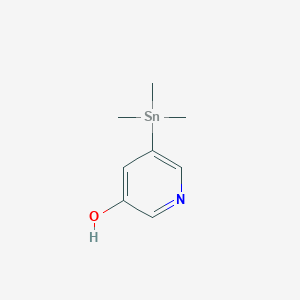
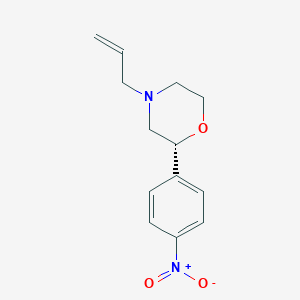

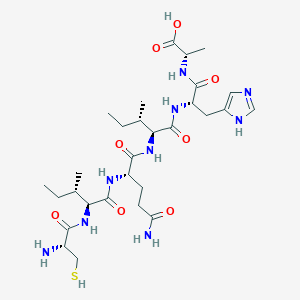
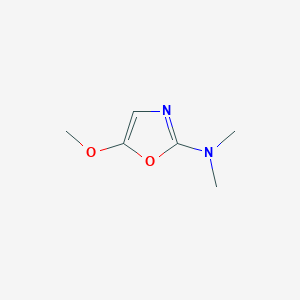
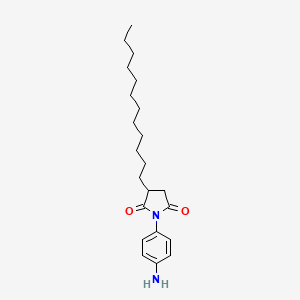
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
